molecular formula C24H25N7O3 B2500415 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine CAS No. 920376-72-3

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine

Cat. No.: B2500415
CAS No.: 920376-72-3
M. Wt: 459.51
InChI Key: NLBNQDQROSUHCN-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features:

  • A 7-(4-(2-methoxybenzoyl)piperazine) moiety, enhancing solubility and enabling modulation of target binding via the piperazine scaffold.

Triazolopyrimidines are widely studied for their pharmacological versatility, including applications in oncology, neurology, and cardiovascular diseases .

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-18-10-8-17(9-11-18)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)19-6-4-5-7-20(19)33-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBNQDQROSUHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. . Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines. For instance:

  • Study on MCF-7 Cells: A derivative similar to this compound demonstrated a significant increase in apoptosis by 58.29-fold compared to untreated controls .

This suggests that the compound may interact with cellular pathways involved in cancer progression, making it a candidate for further development in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes:

  • Gcn2 Inhibition: It has been identified as a Gcn2 inhibitor, which is significant in regulating cellular stress responses and may have implications in cancer therapy and neurodegenerative diseases .

Case Studies

Several case studies have documented the effectiveness of triazolopyrimidine derivatives similar to this compound:

StudyFindings
MCF-7 Cell StudyIncreased apoptosis by 58.29-fold compared to controls.
Molecular Docking StudiesFavorable binding interactions with EGFR and PI3K indicating potential as an anticancer therapeutic .

Biochemical Applications

The compound's unique structure allows for potential applications in biochemical research:

  • Synthesis of Analogues: The ability to modify the piperazine or triazolo-pyrimidine moieties opens avenues for synthesizing analogues that may possess enhanced biological activities or reduced side effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Name / Identifier Core Structure Substituents (Position 3) Substituents (Position 7) Pharmacological Activity Key Data
Target Compound Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl 4-(2-Methoxybenzoyl)piperazine Not explicitly stated (in evidence) Molecular formula: C₂₇H₂₆N₈O₃
1-{4-[3-(4-Ethoxyphenyl)...phenoxyethanone Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl 4-(2-Phenoxyethanone)piperazine Unreported Molecular weight: ~477.5 g/mol
1-(2-Methoxybenzoyl)-4-[3-(4-methylphenyl)... Triazolo[4,5-d]pyrimidine 4-Methylphenyl 4-(2-Methoxybenzoyl)piperazine Unreported CAS: 920219-37-0; MW: 429.47 g/mol
BIIB014 (V2006) Triazolo[4,5-d]pyrimidine 4-Amino-3-methylbenzyl 7-(2-Furyl) Adenosine receptor modulation Experimental A2A receptor affinity
SC241 Triazolo[4,5-d]pyrimidine 2-Bromo-4-isopropylphenyl Bis-(2-methoxyethyl)-amine CNS-targeted activity Structural analog of A2AR ligands
RG7774 Triazolo[4,5-d]pyrimidine 5-tert-Butyl, tetrazolylmethyl (S)-Pyrrolidin-3-ol Preclinical candidate (undisclosed) 8-step synthesis; 95% yield

Key Comparative Findings

Structural and Functional Differences

  • Pharmacological Implications: The piperazine scaffold in the target compound and its analogs facilitates tunable interactions with enzymes or receptors, as seen in adenosine receptor modulators like BIIB014 . Bulkier substituents (e.g., SC241’s bromo-isopropylphenyl ) may hinder binding to compact active sites compared to the target’s ethoxyphenyl group.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxybenzoyl group enhances water solubility compared to tert-butyl or thioether substituents in other analogs .

Biological Activity

The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine represents a novel class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H29N9O
  • Molecular Weight : 447.54 g/mol
  • CAS Number : 1448694-02-7

The compound is characterized by a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Kinases : Similar triazolopyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating pro-apoptotic pathways .
  • Targeting EGFR and PI3K Pathways : Molecular docking studies suggest that this compound may effectively interact with Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), leading to reduced tumor growth rates in various cancer cell lines .

Cytotoxicity Profiles

The cytotoxic effects of the compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)19.4 ± 0.22
HCT-116 (Colon)11.94
PC-3 (Prostate)14.5 ± 0.30
SKOV3 (Ovarian)8.0

These results indicate that the compound exhibits significant potency against multiple cancer types, surpassing established chemotherapeutics like doxorubicin in some cases.

Case Studies

  • Study on MCF-7 Cell Line :
    A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than that of doxorubicin, indicating its potential as a more effective treatment option for breast cancer .
  • In Vivo Studies :
    Preclinical trials have shown that administration of this compound in animal models resulted in reduced tumor sizes and improved survival rates compared to controls, further supporting its anticancer efficacy .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the therapeutic potential of any drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest favorable pharmacokinetic profiles for this compound:

  • High Bioavailability : Predicted to have good oral bioavailability.
  • Metabolic Stability : Exhibits resistance to rapid metabolic degradation.
  • Tissue Distribution : Favorable distribution characteristics suggest effective targeting of tumor tissues .

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